molecular formula C19H19ClN2O2 B5733340 N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide

カタログ番号 B5733340
分子量: 342.8 g/mol
InChIキー: CIYATIJQZQNXPN-RMKNXTFCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a therapeutic agent. It is a selective inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. MLN4924 has been shown to have anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials.

作用機序

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide exerts its anti-tumor effects by inhibiting the NAE enzyme, which is responsible for activating the NEDD8 protein. NEDD8 conjugation is an important step in the ubiquitin-proteasome pathway, which is responsible for the degradation of intracellular proteins. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide-mediated inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which in turn leads to the activation of the cullin-RING ligases (CRLs). CRLs are involved in the degradation of a wide range of regulatory proteins, including those involved in cell cycle progression and apoptosis. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide-induced activation of CRLs ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important feature of cancer therapy, as tumors require a blood supply in order to grow and metastasize. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has also been shown to induce DNA damage and activate the DNA damage response pathway, which is important for maintaining genomic stability. Finally, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has been shown to modulate the immune response, suggesting that it may have potential as an immunotherapy agent.

実験室実験の利点と制限

One advantage of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide as a research tool is its specificity for the NAE enzyme. This allows for the selective inhibition of the ubiquitin-proteasome pathway, without affecting other cellular processes. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has been shown to have low toxicity in animal models, suggesting that it may be well-tolerated in humans. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide is its relatively short half-life, which may limit its efficacy in vivo. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide may have off-target effects on other enzymes involved in the ubiquitin-proteasome pathway, which could complicate data interpretation.

将来の方向性

There are a number of potential future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide. One area of interest is the development of combination therapies that incorporate N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide with other anti-cancer agents. This approach may enhance the efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide and reduce the likelihood of drug resistance. Another area of interest is the identification of biomarkers that can predict response to N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide treatment. This could help to identify patients who are most likely to benefit from N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide therapy. Finally, there is interest in the development of second-generation NAE inhibitors that may have improved pharmacokinetic properties and greater selectivity.

合成法

The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide involves a multi-step process, starting with the reaction of 3-chloro-4-(4-morpholinyl)aniline with ethyl acrylate to form the corresponding ester. This ester is then hydrolyzed to yield the carboxylic acid, which is subsequently converted to the amide using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has also been shown to enhance the activity of other anti-cancer agents, such as cisplatin and doxorubicin. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has demonstrated anti-tumor activity in animal models of cancer, including breast, lung, and pancreatic cancer.

特性

IUPAC Name

(E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-17-14-16(7-8-18(17)22-10-12-24-13-11-22)21-19(23)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,21,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYATIJQZQNXPN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。